molecular formula C12H25O4S.Na<br>C12H25NaO4S B075320 Sodium dodecyl sulfate CAS No. 1334-67-4

Sodium dodecyl sulfate

Cat. No.: B075320
CAS No.: 1334-67-4
M. Wt: 288.38 g/mol
InChI Key: DBMJMQXJHONAFJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lauryl sulfate is prepared by the reaction of sulfuric acid with lauryl alcohol to produce hydrogen lauryl sulfate. Sodium carbonate is then added to hydrogen lauryl sulfate, and the reaction produces sodium lauryl sulfate . Another method involves the use of sulfamic acid and lauryl alcohol in the presence of acidic ionic liquids and urea as catalysts .

Industrial Production Methods: In industrial settings, sodium lauryl sulfate is produced by the sulfation of lauryl alcohol followed by neutralization with sodium hydroxide. The process involves the use of chlorosulfonic acid or sulfur trioxide as the sulfating agents .

Chemical Reactions Analysis

Types of Reactions: Sodium lauryl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Sodium lauryl sulfate is an anionic surfactant with amphiphilic properties. It migrates to the surface of liquids, where its alignment and aggregation with other sodium lauryl sulfate molecules lower the surface tension. This allows for easier spreading and mixing of the liquid . Sodium lauryl sulfate has potent protein denaturing activity and inhibits the infectivity of viruses by solubilizing the viral envelope and/or by denaturing envelope and/or capsid proteins .

Comparison with Similar Compounds

Uniqueness of Sodium Lauryl Sulfate: Sodium lauryl sulfate is unique due to its strong cleansing and foaming properties, making it highly effective in removing oils and dirt. Its widespread use in personal care and cleaning products is attributed to its cost-effectiveness and efficiency .

Properties

IUPAC Name

sodium;dodecyl sulfate
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InChI

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1
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InChI Key

DBMJMQXJHONAFJ-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
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Molecular Formula

NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S
Record name DODECYL SULFATE, [SODIUM SALT]
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DSSTOX Substance ID

DTXSID1026031
Record name Sodium dodecyl sulfate
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Molecular Weight

288.38 g/mol
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Physical Description

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate)
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Density

greater than 1.1 at 68 °F (USCG, 1999)
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Mechanism of Action

Like other surfactants, SLS is amphiphilic. It thus migrates to the surface of liquids, where its alignment and aggregation with other SLS molecules lowers the surface tension. This allows for easier spreading and mixing of the liquid. SLS has potent protein denaturing activity and inhibits the infectivity of viruses by by solubilizing the viral envelope and/or by denaturing envelope and/or capsid proteins.
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Impurities

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound.
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Color/Form

White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder

CAS No.

151-21-3, 8012-56-4
Record name DODECYL SULFATE, [SODIUM SALT]
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Melting Point

399 to 405 °F (NTP, 1992), 204 °C
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Synthesis routes and methods I

Procedure details

Five micrograms of each sample were loaded on 12% NuPAGE® Bis-Tris gels, and electrophoresed under reducing conditions at 200 V in NuPAGE® MOPS SDS Running buffer.
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Synthesis routes and methods II

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
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Synthesis routes and methods III

Procedure details

Samples were diluted to 1 mg/ml with the relevant buffer and 16.71a1 added to 12.5 μl of 4×LDS sample buffer (Invitrogen), 15.8 μl of Milli-Q water and 5 μl reducing agent (Invitrogen). The samples were heated at 95° C. for one minute and then placed on ice. 15 μl of each sample was loaded onto a 4-12% BisTris gel (Invitrogen) in a tank containing 1×MES SDS running buffer and the gel run for 35 minutes at a constant current of 500 mA. After electrophoresis the gel was removed from its casing, rinsed for 3×10 minutes with Milli-Q water, stained with Gelcode® Blue staining reagent (Pierce) for a minimum of one hour and then destained with Milli-Q water. The gel was photographed and analysed using a UVP GDS8000 gel documentation system. The relative abundance of BAK502G9 heavy and light chain in each sample was determined.
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4
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Synthesis routes and methods IV

Procedure details

RINm5F cells following different treatments were lysed in a lysis buffer (pH 7.5) consisting of 50 mM HEPES, 150 mM NaCl, 1 mM EGTA, 1 mM EDTA, 10% glycerol, 1% triton X-100, 1 mM PMSF and a protease inhibitor cocktail (Roche Diagnostics, Mannheim, Germany). The lysate was centrifuged at 800×g for 10 min at 4° C. to remove cell debris and nuclei. The protein concentration of the resulting samples was determined with Bio-Rad protein assay reagent (Bio-Rad, Hercules, Calif.). The samples were then denatured by heating at 96° C. for 3 min in SDS sample buffer and underwent sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblot analysis. Briefly, 50, 90 or 180 μg proteins were separated in discontinuous gels consisting of a 4% acrylamide stacking gel (pH 6.8) and an 8% acrylamide separating gel (pH 8.8). The separated proteins were then electroblotted to hydrophobic polyvinylidene difluoride membrane (Hybond-P; GE Healthcare, Uppsala. Sweden). The blots were blocked by incubation for 1 h with 5% non-fat milk powder in a washing buffer, containing 50 mM tris(hydroxymethyl)aminomethane, 150 mM NaCl and 0.05% Tween 20 (pH 7.5). They were then incubated overnight at 4° C. with affinity-purified rabbit polyclonal antibodies to β1 integrin (1:500; Millipore, Billerica, Mass.), CaV1.2 (1:200) and CaV1.3 (1:200), respectively, and for 1 h at room temperature with mouse monoclonal antibody to glyceraldehyde-3-phosphate dehydrogenase (GAPDH, 1:4000; Applied Biosystems/Ambion, Austin, Tex.), respectively. After rinsing with the washing buffer, the blots were incubated with the secondary antibodies (either horseradish peroxidase-conjugated goat anti-rabbit IgG or horseradish peroxidase-conjugated goat anti-mouse IgG; 1:50,000; Bio-Rad, Hercules, Calif.) at room temperature for 45 min. The immunoreactive bands were visualized with the ECL plus Western blotting detection system (GE Healthcare, Uppsala, Sweden).
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Synthesis routes and methods V

Procedure details

The enzyme composition was diluted 250 times in deionized water and loaded onto a 4-20% Tris-glycine SDS-PAGE gel (Nu Page, Invitrogen) and the electrophoresis was conducted as described by the manufacturer.
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Tris-glycine SDS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium dodecyl sulfate
Reactant of Route 2
Reactant of Route 2
Sodium dodecyl sulfate
Reactant of Route 3
Reactant of Route 3
Sodium dodecyl sulfate
Reactant of Route 4
Reactant of Route 4
Sodium dodecyl sulfate
Reactant of Route 5
Sodium dodecyl sulfate
Reactant of Route 6
Reactant of Route 6
Sodium dodecyl sulfate

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